molecular formula C16H17NO3S B14312374 N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide CAS No. 111939-16-3

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide

Cat. No.: B14312374
CAS No.: 111939-16-3
M. Wt: 303.4 g/mol
InChI Key: GTAMIHQFHRPNAG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with methyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylbenzene-1-sulfonyl)piperidin-4-yl-N-(oxan-4-yl)acetamide
  • 1-(3,4-Dimethylbenzene-1-sulfonyl)azepane
  • 3,4-Dimethylbenzenesulfonyl chloride

Uniqueness

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both sulfonyl and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

111939-16-3

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)sulfonyl-3-methylbenzamide

InChI

InChI=1S/C16H17NO3S/c1-11-5-4-6-14(9-11)16(18)17-21(19,20)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18)

InChI Key

GTAMIHQFHRPNAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NS(=O)(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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